molecular formula C12H12N4O2 B1486793 N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide CAS No. 1428138-95-7

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No. B1486793
CAS RN: 1428138-95-7
M. Wt: 244.25 g/mol
InChI Key: IMEHACRUHOFLGX-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains imidazole and benzimidazole rings in its structure.

Scientific Research Applications

Antibacterial Applications

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide and its derivatives have shown potential antibacterial properties. Kumaraswamy Gullapelli et al. (2014) synthesized and characterized N-(4-(1H-benzo(d)imidazole -2-yl)-2-(4-hydroxy -6-methyl pyramidine -2-yl thio) acetamide and tested it for antibacterial activity, indicating the compound's relevance in developing antibacterial agents Gullapelli et al., 2014.

Anticancer Applications

Derivatives of N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide have been studied for their potential anticancer properties. A study by Z. M. Nofal et al. (2014) synthesized new benzimidazole-thiazole derivatives, showing promising anticancer activity against HepG2 and PC12 cancerous cell lines, suggesting the compound's utility in cancer treatment Nofal et al., 2014.

Anti-inflammatory Applications

Research by R. Bhor and K. Sable (2022) explored the anti-inflammatory activity of derivatives of N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide. They synthesized and tested various derivatives, some of which were found to have potent anti-inflammatory effects, highlighting the compound's potential in developing anti-inflammatory medications Bhor & Sable, 2022.

Antioxidant Applications for Oil

J. Basta et al. (2017) studied benzimidazole derivatives as antioxidants for base stock oil. They investigated the structure and inhibition efficiency of compounds like 2(I-H benzo(d)imidazole-2-yl)thio) N-butyl acetamide, finding them effective as antioxidants for base stock oil, indicating the chemical's potential in industrial applications Basta et al., 2017.

Corrosion Inhibition

Research by Z. Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, exploring their inhibitory properties against carbon steel corrosion in 1 M HCl solution. The findings revealed that these derivatives, such as 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide, offer significant corrosion inhibition, marking the compound's potential in corrosion protection applications Rouifi et al., 2020.

properties

IUPAC Name

N-methyl-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-13-10(17)6-9-11(18)15-12-14-7-4-2-3-5-8(7)16(9)12/h2-5,9H,6H2,1H3,(H,13,17)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEHACRUHOFLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

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